molecular formula C23H21N5OS2 B5073984 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B5073984
M. Wt: 447.6 g/mol
InChI Key: UEHREPIKIOFZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of certain hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

Thiadiazoles occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Mechanism of Action

While the specific mechanism of action for your compound is not available, many drugs containing the 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS2/c1-3-20(21(29)26-23-28-27-15(2)30-23)31-22-24-18(16-10-6-4-7-11-16)14-19(25-22)17-12-8-5-9-13-17/h4-14,20H,3H2,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHREPIKIOFZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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